Divarasib (GDC-6036): A Technical Overview of Preclinical Research Findings
Divarasib (GDC-6036): A Technical Overview of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib (GDC-6036) is an investigational, orally bioavailable, highly potent, and selective covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] Divarasib irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[3][4] This mechanism of action effectively halts downstream oncogenic signaling pathways.[2][4] Preclinical data have demonstrated that divarasib exhibits greater potency and selectivity compared to other KRAS G12C inhibitors like sotorasib and adagrasib.[1][5]
Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, causing the protein to be constitutively active. This leads to the persistent activation of downstream signaling pathways, most notably the MAPK/ERK pathway, which promotes cell proliferation, survival, and differentiation.
Divarasib is designed to specifically target the cysteine residue of the G12C mutant KRAS. It forms a covalent bond with this residue within the switch-II pocket of the protein.[3] This irreversible binding traps KRAS G12C in its inactive GDP-bound conformation, thereby preventing its interaction with downstream effectors and inhibiting the aberrant signaling that drives tumor growth.[4]
Quantitative Preclinical Data
Divarasib has demonstrated significant potency and selectivity in preclinical studies. In vitro, it has been shown to be 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[5][6]
In Vitro Potency and Selectivity
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 | <0.01 μM | KRAS G12C mutant cells | [3] |
| EC50 | 2 nM | K-Ras G12C-alkylation in HCC1171 cells | [3] |
| Selectivity | >18,000-fold | Mutant G12C cell lines vs. wild-type G12C | [1][5] |
In Vivo Pharmacokinetics (Phase I Data)
| Parameter | Value (at 400 mg single dose) | Reference |
| Average Half-life | 17.6 hours (± 2.7 hours) | [5] |
| Mean Maximum Concentration | 657 ng/mL (± 185) | [5] |
| Mean Area Under the Curve | 9130 ng*h/mL (± 3160) | [5] |
Key Preclinical Experiments and Methodologies
In Vitro Assays
Cell Lines: Preclinical studies utilized multiple KRAS G12C positive cell lines, including NCI-H2122 and HCC1171.[3][5]
Potency and Selectivity Assays: The half-maximal inhibitory concentration (IC50) was determined to be in the sub-nanomolar range in KRAS G12C mutant cell lines.[1][5] Divarasib's selectivity was established by comparing its activity in mutant G12C cell lines to that in wild-type cells, showing over 18,000-fold greater selectivity for the mutant form.[5]
Detailed protocols for the specific biochemical and cellular assays used to determine IC50 and EC50 values are not extensively detailed in the provided search results but would typically involve methods such as cell viability assays (e.g., CellTiter-Glo®) and biochemical assays measuring the modification of the KRAS G12C protein.
In Vivo Xenograft Models
Animal Model: Female C.B-17 SCID mice were used in xenograft studies.[3]
Tumor Model: Human non-small cell lung cancer (NSCLC) cell line NCI-H2030.X1.1 was implanted in the mice.[3]
Dosing and Administration: Divarasib was administered orally once daily for 7 days at doses of 10, 25, or 100 mg/kg.[3] The vehicle used was 0.5% methylcellulose.[3]
Efficacy Endpoint: Preclinical studies reported complete tumor growth inhibition in multiple KRAS G12C-positive xenograft mouse models.[1] A key pharmacodynamic endpoint was the measurement of target engagement.
Target Engagement Analysis
Methodology: An ultra-sensitive immunoaffinity 2D-LC-MS/MS approach was developed to quantify both free and divarasib-bound KRAS G12C protein in tumor biopsies.[3]
Protocol Outline:
-
Immunoaffinity Enrichment: A commercially available anti-RAS antibody is used to capture KRAS G12C from tumor lysates.
-
2D-LC-MS/MS Analysis: The enriched protein is then subjected to two-dimensional liquid chromatography coupled with tandem mass spectrometry to differentiate and quantify the unbound versus the divarasib-bound forms of KRAS G12C.
Results: This method demonstrated dose-dependent target engagement in the NCI-H2030.X1.1 xenograft model.[3] At the highest dose of 100 mg/kg, over 90% engagement of KRAS G12C was observed.[3] Human dose projections based on these preclinical findings estimated that doses under 400 mg would achieve 90% alkylation (IC90) in the H2122 cell line model.[5]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Divarasib covalently binds to inactive KRAS G12C, preventing GTP loading and downstream signaling.
Preclinical Evaluation Workflow
Caption: A streamlined workflow for the preclinical assessment of Divarasib's efficacy and mechanism.
Potential Mechanisms of Resistance
Caption: Overview of potential on-target and off-target (bypass) mechanisms of resistance to Divarasib.
